3-(Trimethoxysilyl)propyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

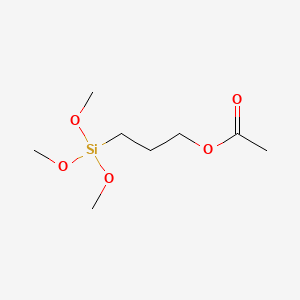

2D Structure

3D Structure

Properties

IUPAC Name |

3-trimethoxysilylpropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5Si/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTPAOAMKBXNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207756 | |

| Record name | 3-(Trimethoxysilyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59004-18-1 | |

| Record name | 1-Propanol, 3-(trimethoxysilyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59004-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trimethoxysilylpropyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059004181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trimethoxysilyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethoxysilyl)propyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TRIMETHOXYSILYLPROPYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FAR232SUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Trimethoxysilyl)propyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethoxysilyl)propyl acetate, with the CAS number 59004-18-1, is a bifunctional organosilane that possesses both a reactive trimethoxysilyl group and an acetate functional group.[1] This unique structure allows it to act as a versatile coupling agent, adhesion promoter, and surface modifier in a wide range of applications, particularly in materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, chemical reactivity, and spectroscopic profile.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for understanding the behavior of the compound under various experimental and processing conditions.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C8H18O5Si | [1] |

| Molecular Weight | 222.31 g/mol | [2][3] |

| Appearance | Colorless liquid | [2][4] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Boiling Point | 214.5 ± 23.0 °C at 760 mmHg | [5] |

| 92 °C | [4] | |

| Melting Point | < 0 °C | [4][5] |

| Flash Point | 69.5 ± 18.2 °C | [5] |

| 93 °C | [4] | |

| Refractive Index (n20/D) | 1.415 | [5] |

| 1.4146 | [4] | |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [5] |

| Purity | >95% | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 59004-18-1 | [1] |

| EINECS Number | 261-552-8 | [1] |

| InChI | 1S/C8H18O5Si/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 | [2] |

| InChIKey | FZTPAOAMKBXNSH-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)OCCC--INVALID-LINK--(OC)OC | |

| Synonyms | Acetic acid 3-(trimethoxysilyl)propyl ester, 3-Acetoxypropyltrimethoxysilane | [1][3] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including distillation and the Thiele tube method.[6][7][8][9]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

General Procedure (Thiele Tube Method):

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed in the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer.

-

Principle: Density is the mass of a substance per unit volume.

-

General Procedure (Pycnometer Method):

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid, and its mass is measured.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring its mass.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index of a liquid is measured using a refractometer, such as an Abbe refractometer.[10][11]

-

Principle: The refractive index is a dimensionless number that describes how fast light travels through the material.

-

General Procedure (Abbe Refractometer):

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Spectroscopic Analysis

Specific spectroscopic data (NMR, IR, MS) for this compound is not widely published. The following sections describe the expected spectral characteristics based on the molecule's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The approximate chemical shifts (δ) in ppm relative to TMS would be:

-

A singlet for the methyl protons of the acetate group (~2.0 ppm).

-

A triplet for the methylene protons adjacent to the acetate oxygen (~4.1 ppm).

-

A multiplet for the central methylene protons of the propyl chain (~1.7 ppm).

-

A triplet for the methylene protons adjacent to the silicon atom (~0.7 ppm).

-

A singlet for the nine equivalent methoxy protons on the silicon atom (~3.6 ppm).

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule.

-

²⁹Si NMR: The silicon-29 NMR spectrum would show a single resonance corresponding to the trimethoxysilyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1240-1230 cm⁻¹.

-

Si-O-C stretch: Strong absorption bands in the region of 1100-1000 cm⁻¹.

-

C-H stretch (aliphatic): Absorption bands in the region of 2960-2850 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z = 222.3. The fragmentation pattern would be complex due to the presence of multiple functional groups. Common fragmentation pathways for silyl esters include cleavage of the Si-C bond, loss of methoxy groups, and fragmentation of the propyl acetate chain.[12][13][14]

Chemical Reactivity: Hydrolysis and Condensation

A key chemical property of this compound is the reactivity of its trimethoxysilyl group, which undergoes hydrolysis and condensation reactions. These reactions are fundamental to its application as a coupling agent and in the formation of sol-gel materials.

Hydrolysis

In the presence of water, the methoxy groups on the silicon atom are hydrolyzed to form silanol groups (Si-OH) and methanol. This reaction can be catalyzed by either an acid or a base.[15] The hydrolysis proceeds in a stepwise manner, with the sequential replacement of methoxy groups with hydroxyl groups.

Condensation

The newly formed silanol groups are reactive and can condense with other silanol groups to form siloxane bonds (Si-O-Si), releasing water. Alternatively, a silanol group can react with a methoxy group to form a siloxane bond and release methanol. This condensation process leads to the formation of oligomers and eventually a cross-linked three-dimensional network.

Reaction Pathways

The hydrolysis and condensation pathways are illustrated in the following diagrams.

Caption: Stepwise Hydrolysis of this compound.

Caption: Condensation Reactions of Silanols.

Conclusion

This compound is a valuable chemical intermediate with a unique combination of reactive functional groups. Its physical properties make it suitable for a variety of processing conditions, while its chemical reactivity, dominated by the hydrolysis and condensation of the trimethoxysilyl group, allows for its use as a versatile coupling agent and building block for hybrid organic-inorganic materials. A thorough understanding of its chemical properties, as outlined in this guide, is crucial for its effective application in research and development. Further studies to obtain and publish detailed experimental protocols and spectroscopic data for this specific compound would be beneficial to the scientific community.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 59004-18-1 [sigmaaldrich.com]

- 3. This compound - CAS:59004-18-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. tradeindia.com [tradeindia.com]

- 5. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. phillysim.org [phillysim.org]

- 9. byjus.com [byjus.com]

- 10. refractiveindex.info [refractiveindex.info]

- 11. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-depth Technical Guide: 3-(Trimethoxysilyl)propyl acetate (CAS No. 59004-18-1)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-(Trimethoxysilyl)propyl acetate, a versatile organosilane coupling agent. It details its chemical and physical properties, synthesis, mechanisms of action, and applications, with a focus on its role in surface modification and adhesion promotion.

Core Chemical Information

This compound is a bifunctional organosilane featuring a propyl acetate group and a hydrolyzable trimethoxysilyl group.[1] This dual-functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, thereby enhancing adhesion and improving the mechanical and physical properties of composite materials.[2]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 59004-18-1 | [1][3][4] |

| Molecular Formula | C8H18O5Si | [1][3][5] |

| Molecular Weight | 222.31 g/mol | [3][4][5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Boiling Point | 214.5 ± 23.0 °C at 760 mmHg | [5] |

| Flash Point | 69.5 ± 18.2 °C | [5] |

| Refractive Index | 1.415 | [5] |

| Purity | 95% - 99.5% | [3][5] |

| Physical Form | Liquid | [3] |

Data Presentation: Safety Information

This table outlines the key safety and hazard information for this compound.

| Hazard Information | Details | References |

| Signal Word | Warning | [3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Synthesis and Mechanism of Action

The primary method for synthesizing this compound is through the hydrosilylation of allyl acetate with trimethoxysilane, a reaction typically catalyzed by a platinum complex.

Caption: Synthesis of this compound.

The utility of this compound as a coupling agent stems from the hydrolysis of its trimethoxysilyl group to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials, forming stable Si-O-Substrate covalent bonds. The propyl acetate tail is then available to interact with an organic polymer matrix.

References

3-(Trimethoxysilyl)propyl acetate molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-(Trimethoxysilyl)propyl Acetate

Introduction

This compound is a bifunctional organosilane compound featuring a propyl acetate group and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a versatile molecular bridge between organic and inorganic materials. The trimethoxysilyl moiety can undergo hydrolysis and condensation to form stable siloxane bonds (Si-O-Si) or to bond with hydroxyl groups on the surfaces of inorganic substrates. The propyl acetate group provides organic compatibility and a site for further chemical modification. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and characteristic reactivity, with a focus on its applications for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Properties

The fundamental identity of this compound is established by its chemical formula, molecular weight, and registry numbers. These identifiers are crucial for regulatory compliance, literature searches, and accurate experimental design.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 59004-18-1 | [1][2][3][4][5] |

| Chemical Formula | C8H18O5Si | [1][2][3][5] |

| Molecular Weight | 222.31 g/mol | [2][3][4] |

| InChI | 1S/C8H18O5Si/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 | [2][6] |

| InChIKey | FZTPAOAMKBXNSH-UHFFFAOYSA-N | [2][6] |

| Synonyms | 3-Acetoxypropyltrimethoxysilane, Acetic acid 3-trimethoxysilylpropyl ester | [1][4] |

Physicochemical Data

The physical properties of this compound are essential for its handling, storage, and application in various experimental settings. It is typically supplied as a liquid.[2][6]

| Property | Value | Reference |

| Physical Form | Liquid | [2][6] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Boiling Point | 214.5 ± 23.0 °C at 760 mmHg | [3] |

| Melting Point | < 0 °C | [3] |

| Flash Point | 69.5 ± 18.2 °C | [3] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25 °C | [3] |

| Refractive Index | 1.415 | [3] |

Molecular Structure and Visualization

The structure of this compound consists of a central silicon atom bonded to three methoxy groups (-OCH₃) and a propyl chain (-CH₂CH₂CH₂-). The propyl chain is terminated by an acetate ester group (-O-C(O)CH₃).

Experimental Protocols: Synthesis and Characterization

General Synthesis Protocol via Hydrosilylation

A common and effective method for synthesizing 3-(alkoxysilyl)propyl esters is the hydrosilylation of an allyl ester with a corresponding silane. For this compound, this involves the reaction of allyl acetate with trimethoxysilane in the presence of a platinum catalyst.

Materials:

-

Allyl acetate

-

Trimethoxysilane

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A reaction flask is charged with allyl acetate and anhydrous toluene under an inert atmosphere.

-

The platinum catalyst is added to the mixture with stirring.

-

Trimethoxysilane is added dropwise to the flask. The reaction is often exothermic, and the temperature should be controlled with a cooling bath.

-

After the addition is complete, the reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) for several hours until completion, which can be monitored by techniques like Gas Chromatography (GC) or NMR spectroscopy.

-

Upon completion, the solvent and any excess volatiles are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Characterization Protocols

Standard analytical techniques are used to confirm the structure and purity of the synthesized product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to identify the hydrogen atoms in the molecule. Expected signals include peaks for the acetyl methyl protons, the three distinct methylene groups of the propyl chain, and the methoxy protons on the silicon atom.

-

¹³C NMR: Provides information on the carbon skeleton, with distinct signals for each of the eight carbon atoms.

-

²⁹Si NMR: Confirms the silicon environment.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

This technique identifies the functional groups present. Key expected absorption bands include a strong C=O stretch from the ester group (around 1740 cm⁻¹), C-O stretches, Si-O-C stretches (around 1080 cm⁻¹), and C-H stretches from the alkyl and methyl groups.

-

Reactivity: Hydrolysis and Condensation

The primary reactivity relevant to its applications involves the trimethoxysilyl group. In the presence of water, the methoxy groups hydrolyze to form silanol groups (Si-OH). These silanol groups are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) networks or react with hydroxyl groups on inorganic surfaces (like silica, glass, or metal oxides) to form a covalent bond.

This process is fundamental to its function as a coupling agent and for surface modification. The rate of hydrolysis is influenced by pH, with catalysis occurring under both acidic and basic conditions.

Applications in Drug Development and Research

While many literature examples focus on the related compound 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), the fundamental chemistry of this compound allows for its use in similar applications, primarily centered on surface modification.

-

Coupling Agent: It can act as an adhesion promoter between inorganic fillers (e.g., silica nanoparticles) and an organic polymer matrix in the development of composite materials.

-

Surface Functionalization of Nanoparticles: In drug delivery, nanoparticles (e.g., silica, titania, or iron oxide) are often used as carriers. Functionalizing the surface of these nanoparticles is critical to improve their stability in biological media, enhance biocompatibility, and control drug release kinetics. This compound can be used to create a stable, functional organic layer on the surface of such inorganic nanoparticles.[7][8] The acetate group can then be hydrolyzed to a hydroxyl group, providing a reactive site for the conjugation of drugs, targeting ligands, or polymers like polyethylene glycol (PEG).

Conclusion

This compound is a valuable bifunctional molecule whose utility is derived from its distinct organic and inorganic reactive ends. A thorough understanding of its molecular structure, physicochemical properties, and the characteristic hydrolysis-condensation reactivity of its trimethoxysilyl group is essential for its effective application. For professionals in materials science and drug development, this compound offers a robust tool for creating hybrid materials and functionalizing surfaces at the nanoscale, enabling the design of advanced composites and sophisticated drug delivery systems.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 59004-18-1 [sigmaaldrich.com]

- 3. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]

- 4. This compound - CAS:59004-18-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. keyorganics.net [keyorganics.net]

- 6. This compound | 59004-18-1 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 3-(Trimethoxysilyl)propyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis routes for 3-(Trimethoxysilyl)propyl acetate, a versatile organosilane with significant applications in material science and bioconjugation. The document details two main synthetic pathways: the nucleophilic substitution of 3-chloropropyltrimethoxysilane and the hydrosilylation of allyl acetate. Included are detailed experimental protocols, reaction mechanisms, and quantitative data to facilitate reproducible synthesis. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and experimental workflows, ensuring clarity and ease of understanding for researchers and professionals in the field.

Introduction

This compound, with the CAS number 59004-18-1, is an organofunctional silane that possesses both a reactive acetoxy group and hydrolyzable methoxysilyl groups.[1] This bifunctional nature allows it to act as a crucial intermediate and coupling agent, capable of forming covalent bonds with both organic polymers and inorganic substrates.[2][3] Its applications are widespread, ranging from its use as an adhesion promoter in coatings, adhesives, and sealants to a surface modifier for materials like glass and metals.[2][3] In the realm of drug development and life sciences, such silane coupling agents are pivotal for the surface functionalization of nanoparticles and other inorganic materials for targeted drug delivery and diagnostic applications.

This guide focuses on the core synthetic methodologies for producing this compound, providing the necessary technical details for its laboratory-scale or industrial preparation.

Primary Synthesis Routes

Two principal and industrially viable routes for the synthesis of this compound are detailed below.

Route 1: Nucleophilic Substitution of 3-Chloropropyltrimethoxysilane

This method involves the reaction of 3-chloropropyltrimethoxysilane with an alkali metal acetate, typically sodium or potassium acetate, in a suitable solvent. The reaction proceeds via a standard SN2 nucleophilic substitution mechanism, where the acetate anion displaces the chloride leaving group.

Reaction Mechanism:

The acetate ion (CH₃COO⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom in 3-chloropropyltrimethoxysilane. This concerted reaction results in the formation of this compound and a salt byproduct (e.g., NaCl or KCl).

Caption: Nucleophilic Substitution Pathway for this compound Synthesis.

Route 2: Hydrosilylation of Allyl Acetate

This synthesis route involves the platinum-catalyzed addition of trimethoxysilane across the carbon-carbon double bond of allyl acetate. This method is a common industrial process for the formation of silicon-carbon bonds.[4]

Reaction Mechanism:

The reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst. The mechanism involves the oxidative addition of the Si-H bond to the platinum center, followed by the coordination of the allyl acetate. Migratory insertion of the alkene into the platinum-hydride or platinum-silyl bond, followed by reductive elimination, yields the final product. The reaction generally results in the anti-Markovnikov addition product.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of 3-(Trimethoxysilyl)propyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of 3-(trimethoxysilyl)propyl acetate. This bifunctional molecule is of significant interest in materials science and bioconjugation due to its ability to bridge organic and inorganic materials. Understanding its hydrolysis is critical for controlling its reactivity, designing stable formulations, and ensuring its effective application. This document details the dual hydrolysis pathways of both the silane and ester moieties, summarizes kinetic data from analogous compounds, outlines experimental protocols for monitoring the reaction, and provides visual representations of the core mechanisms.

Core Hydrolysis Mechanisms

This compound possesses two distinct functional groups susceptible to hydrolysis: the trimethoxysilyl group and the acetate ester group. These reactions can occur concurrently or sequentially depending on the reaction conditions, particularly pH.

The primary and most rapid hydrolysis occurs at the silicon-oxygen bond of the methoxy groups. This process is a multi-step reaction involving the sequential hydrolysis of the three methoxy groups to form silanol intermediates, followed by the condensation of these silanols to form a polysiloxane network.[1][2]

The overall process can be described in two main stages:

-

Hydrolysis: The three methoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH) in the presence of water. This reaction releases methanol as a byproduct.

-

Condensation: The newly formed silanol groups (Si-OH) are highly reactive and condense with each other to form stable siloxane bonds (Si-O-Si), releasing water.[1]

These reactions are catalyzed by both acid and base.[3][4] The rate of hydrolysis is slowest at a neutral pH of approximately 7.0 and increases significantly under both acidic and basic conditions.[5] Conversely, the condensation of silanols is slowest around pH 4.0.[5]

The propyl acetate functional group can also undergo hydrolysis, a reaction that cleaves the ester bond to yield 3-(trimethoxysilyl)propan-1-ol and acetic acid.[6] This reaction is significantly slower than silane hydrolysis under most conditions but can be promoted by strong acid or base catalysis and elevated temperatures.[7]

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. To drive the reaction to completion, an excess of water is typically required.

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt.[8] This is the more common and efficient method for ester cleavage.

Quantitative Kinetic Data

Studies on MPS using 29Si NMR have determined the rate coefficients for both hydrolysis and condensation across a range of pH values.[5]

| pH | Hydrolysis Rate Coefficient (kh) | Condensation Rate Coefficient (kc) | Predominant Reaction |

| < 4.0 | High | Moderate to High | Fast hydrolysis followed by condensation. |

| 4.0 | Moderate | Minimum | Hydrolysis occurs, but silanols are most stable. |

| 7.0 | Minimum | Moderate | Both hydrolysis and condensation are slow. |

| > 7.0 | High | High | Rapid hydrolysis and subsequent condensation. |

Table 1: Summary of pH effects on the hydrolysis and condensation rate coefficients for 3-trimethoxysilylpropyl methacrylate (MPS), used as an analogue for this compound. Data synthesized from literature findings.[5]

Key Insights from Kinetic Data:

-

To generate stable silanol solutions for surface treatment, a pH of around 4 is optimal, as it promotes hydrolysis while minimizing condensation.[5]

-

At neutral pH, the silane is most stable and hydrolyzes slowly.[5]

-

Under both strongly acidic and basic conditions, the entire process from hydrolysis to condensation and network formation is rapid.[5]

Experimental Protocols for Monitoring Hydrolysis

The study of silane hydrolysis kinetics requires analytical techniques capable of differentiating and quantifying the various silicon species in solution over time. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

29Si NMR provides direct, quantitative information on the state of the silicon atom, allowing for the tracking of hydrolysis and condensation.[9][10] Different silicon environments (un-hydrolyzed, partially hydrolyzed, condensed) produce distinct peaks in the NMR spectrum.[9]

General Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., an 80:20 w/w ethanol/water mixture) with the pH adjusted to the desired value using an appropriate acid or base.[11] For NMR analysis, a deuterated solvent component is required for locking.

-

Data Acquisition: 29Si NMR spectra are acquired at regular time intervals immediately after sample preparation.

-

Spectral Analysis: The relative integrals of the peaks corresponding to the unhydrolyzed monomer (T⁰), the monosilanol (T¹), disilanol (T²), trisilanol (T³), and various condensed species (e.g., T¹-T¹, T²-T¹, etc.) are calculated.[9]

-

Kinetic Modeling: The change in concentration of each species over time is used to determine the pseudo-first-order rate constants for each step of the hydrolysis and condensation process.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to follow the disappearance of Si-O-CH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.[12] While less quantitative than NMR, it is a rapid and accessible method for monitoring the overall progress of the reaction.

-

Gas Chromatography (GC): GC can be employed to quantify the byproducts of the hydrolysis reactions, such as methanol (from silane hydrolysis) or acetic acid and the corresponding alcohol (from ester hydrolysis).[13] This provides an indirect measure of the reaction extent.

Conclusion

The hydrolysis of this compound is a complex process governed by two distinct but potentially concurrent reactions: the hydrolysis of the trimethoxysilyl group and the hydrolysis of the acetate ester. The silane hydrolysis is the dominant and faster pathway, heavily influenced by pH, leading to the formation of reactive silanols that subsequently condense into a polysiloxane network. The ester hydrolysis is a slower process, favored by strongly acidic or basic conditions.

For professionals in drug development and materials science, precise control over these hydrolysis reactions is paramount. By carefully selecting the pH, solvent, and temperature, one can favor the formation of stable silanol intermediates for surface modification or drive the reaction towards complete condensation for bulk material synthesis. The analytical methods outlined, particularly 29Si NMR, provide the necessary tools to characterize the kinetics and mechanism of these reactions, enabling the rational design and application of this versatile bifunctional molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 4. resource.aminer.org [resource.aminer.org]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

Solubility Profile of 3-(Trimethoxysilyl)propyl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Trimethoxysilyl)propyl acetate in various organic solvents. Due to the limited availability of specific quantitative public data, this document synthesizes qualitative information from available literature and provides a general experimental framework for determining precise solubility parameters. This guide is intended to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound in their work.

Introduction to this compound

This compound is a versatile organosilane compound characterized by the presence of both a hydrolyzable trimethoxysilyl group and an acetate functional group. This dual functionality allows it to act as a coupling agent, surface modifier, and intermediate in the synthesis of more complex molecules. Its solubility in organic solvents is a critical parameter for its application in various formulations, including coatings, adhesives, and as a component in drug delivery systems.

Qualitative Solubility Overview

Based on available safety data sheets and chemical supplier information, this compound is generally described as being soluble in a wide range of common organic solvents. This is attributed to its molecular structure, which contains both polar (ester and methoxy groups) and nonpolar (propyl chain) characteristics.

A related compound, 3-(Trimethoxysilyl)propyl methacrylate, is reported to be soluble in acetone, benzene, ether, methanol, and hydrocarbons[1]. While not the exact molecule, the structural similarity suggests that this compound would exhibit a comparable solubility profile.

General Solubility Observations:

-

High Solubility Expected in:

-

Alcohols (e.g., methanol, ethanol, isopropanol) due to hydrogen bonding and dipole-dipole interactions with the ester and methoxy groups.

-

Ketones (e.g., acetone, methyl ethyl ketone) due to dipole-dipole interactions.

-

Esters (e.g., ethyl acetate) based on the "like dissolves like" principle.

-

Aromatic Hydrocarbons (e.g., toluene, xylene) due to van der Waals forces with the propyl chain.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform) due to dipole-dipole interactions.

-

-

Lower Solubility or Immiscibility Expected in:

-

Nonpolar Aliphatic Hydrocarbons (e.g., hexane, heptane), although some solubility may be observed due to the propyl group.

-

Water , where hydrolysis of the trimethoxysilyl group can occur.

-

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL) for this compound in a comprehensive range of organic solvents. The table below reflects the qualitative solubility information gathered. Researchers requiring precise quantitative data are advised to determine it experimentally using the protocol outlined in the following section.

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Expected to be Soluble |

| Ethanol | Expected to be Soluble | |

| Isopropanol | Expected to be Soluble | |

| Ketones | Acetone | Expected to be Soluble |

| Methyl Ethyl Ketone | Expected to be Soluble | |

| Esters | Ethyl Acetate | Expected to be Soluble |

| Aromatic Hydrocarbons | Toluene | Expected to be Soluble |

| Xylene | Expected to be Soluble | |

| Aliphatic Hydrocarbons | Hexane | Expected to be Sparingly Soluble |

| Heptane | Expected to be Sparingly Soluble | |

| Chlorinated Solvents | Dichloromethane | Expected to be Soluble |

| Chloroform | Expected to be Soluble |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following general experimental protocol can be employed. This method is based on the principle of saturation.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the undissolved solute settle.

-

If necessary, centrifuge the sample to facilitate the separation of the solid phase.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of original aliquot) / 100

-

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The following diagram illustrates the logical relationship between the solute's molecular features and its expected solubility in different classes of organic solvents.

Caption: Logical relationship of solubility based on molecular features.

Conclusion

References

An In-depth Technical Guide to the Safety of 3-(Trimethoxysilyl)propyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 3-(Trimethoxysilyl)propyl acetate (CAS No. 59004-18-1), a versatile organosilane compound. The following sections detail the known hazards, handling procedures, and physical and chemical properties to ensure its safe use in a laboratory and research environment. The quantitative data has been compiled from various sources and is presented for easy reference.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 59004-18-1 | |

| Molecular Formula | C8H18O5Si | |

| Molecular Weight | 222.31 g/mol | |

| Appearance | Liquid | |

| Purity | 95% | |

| Density | 1.062 g/cm³ | [1] |

| Boiling Point | 92 °C | [1] |

| Melting Point | < 0 °C | [1] |

| Flash Point | 93 °C | [1] |

| Refractive Index | 1.4146 | [1] |

Toxicological Information

Limited quantitative toxicological data for this compound is available. For a related compound, it was noted that the toxicological properties have not been thoroughly investigated[2]. Therefore, caution should be exercised, and the substance should be handled as potentially harmful.

| Endpoint | Value | Species |

| LD50 (Oral) | Not available | |

| LD50 (Dermal) | Not available | |

| LC50 (Inhalation) | Not available |

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is essential.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

While specific fire-fighting data for this compound is limited, general guidance for similar chemicals can be applied.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3] |

| Specific Hazards | Emits toxic fumes under fire conditions. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapor or mist. Wash thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames. Store at 2-8°C. |

Exposure Controls and Personal Protection

To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

| Control Parameter | Recommendation |

| Engineering Controls | Use of a chemical fume hood is recommended. Ensure eyewash stations and safety showers are readily available. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

| Occupational Exposure Limits | No specific OSHA PEL or ACGIH TLV has been established for this substance. |

Visualizing Safety Protocols

To further aid in the understanding of safety procedures, the following diagrams illustrate key logical relationships and workflows.

Caption: Logical relationship between GHS hazards and required safety precautions.

Caption: A typical risk assessment workflow for handling this compound.

References

Thermal Stability of 3-(Trimethoxysilyl)propyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethoxysilyl)propyl acetate is a versatile organosilane compound that finds applications in surface modification, as a coupling agent in composite materials, and in the synthesis of more complex molecules. Its performance and stability in various applications are intrinsically linked to its thermal properties. Understanding the thermal stability of this compound is crucial for determining its processing parameters, storage conditions, and predicting its behavior under thermal stress. This technical guide provides an in-depth analysis of the expected thermal behavior of this compound, drawing upon data from analogous compounds and outlining standard experimental protocols for its characterization.

The thermal stability of silane coupling agents is a critical factor in their application. Generally, gamma-substituted silanes, such as this compound, are known to possess sufficient thermal stability for many industrial processes. They can typically withstand short-term exposure to temperatures up to 350°C and long-term continuous exposure at 160°C.[1] However, the specific organic functionality and the presence of hydrolyzable groups can influence the exact decomposition profile.

Expected Thermal Decomposition Profile

The thermal decomposition of this compound is expected to occur in a multi-step process. The initial stages of decomposition at lower temperatures are likely to involve the hydrolysis of the trimethoxysilyl groups in the presence of atmospheric or residual moisture, followed by condensation reactions to form siloxane networks. At higher temperatures, the organic acetate group will undergo thermal degradation.

A plausible thermal decomposition pathway can be visualized as follows:

Caption: Plausible thermal decomposition pathway for this compound.

Quantitative Thermal Analysis Data (Analogous Compounds)

While specific TGA and DSC data for this compound are not available, data from similar silane coupling agents can provide valuable insights into its expected thermal behavior.

Table 1: Thermogravimetric Analysis (TGA) Data for a Related Silane Coupling Agent

| Compound | Onset of Decomposition (Tonset) | Temperature of Maximum Decomposition Rate (Tmax) | Residual Mass at 800°C | Atmosphere |

| N-[3-(Trimethoxysilyl)propyl]ethylenediamine | ~200°C | ~350°C and ~550°C (multi-step) | ~40% | Inert (e.g., Nitrogen) |

Note: This data is for a different, though structurally related, silane and should be used for comparative purposes only.

Table 2: General Thermal Stability of Gamma-Substituted Silanes

| Exposure Type | Temperature |

| Short-term Process Conditions | Up to 350°C |

| Long-term Continuous Exposure | Up to 160°C |

Experimental Protocols

To accurately determine the thermal stability of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studying oxidative stability, a controlled flow of air or oxygen can be used.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

-

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is a plot of mass percent versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transitions, melting, and crystallization, and to measure the heat flow associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.[2]

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) into a DSC pan (e.g., aluminum) and hermetically seal it. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected decomposition temperature.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

A second heating scan is often performed to observe the thermal history-independent properties of the material.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. Glass transitions appear as a step change in the baseline.[2]

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several factors:

-

Purity of the Compound: Impurities can act as catalysts for decomposition, lowering the overall thermal stability.

-

Presence of Moisture: The trimethoxysilyl groups are susceptible to hydrolysis in the presence of water, which can initiate condensation reactions and alter the thermal behavior. The rate of hydrolysis is influenced by pH.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to decomposition in an inert atmosphere.

-

Heating Rate: In thermal analysis, higher heating rates can shift the observed decomposition temperatures to higher values.

Conclusion

While direct experimental data for the thermal stability of this compound is limited in the public domain, a comprehensive understanding of its expected behavior can be formulated based on the known properties of analogous silane coupling agents. It is anticipated that the compound will exhibit good thermal stability, with decomposition initiating at temperatures above 200°C in an inert atmosphere. The primary decomposition pathways are expected to involve hydrolysis and condensation of the silyl groups, followed by the degradation of the organic acetate moiety at higher temperatures. For precise characterization, it is imperative to conduct experimental thermal analysis using techniques such as TGA and DSC, following the detailed protocols outlined in this guide. This will enable researchers and professionals to confidently utilize this compound in their applications with a clear understanding of its thermal limitations.

References

Methodological & Application

Application Notes and Protocols for Glass Surface Modification using 3-(Trimethoxysilyl)propyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanization is a widely employed surface modification technique used to alter the surface properties of materials like glass. This process involves the covalent attachment of organofunctional alkoxysilane molecules to a surface, creating a durable and stable coating. 3-(Trimethoxysilyl)propyl acetate is a silane coupling agent that can be used to introduce a propyl acetate functional group onto a glass surface. This modification can alter the hydrophobicity, reactivity, and adhesive properties of the glass, making it suitable for a variety of applications in research and drug development, including microarrays, cell culture, and biosensors.

The modification process involves two key chemical reactions: hydrolysis and condensation. First, the methoxy groups (-OCH₃) of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) present on the glass surface, forming stable siloxane bonds (-Si-O-Si-). Additionally, the silanol groups of adjacent silane molecules can condense with each other to form a cross-linked polysiloxane network on the surface.

Key Applications

-

Controlled Protein Adsorption: The modified surface can be used to study or control the adsorption of proteins and other biomolecules.

-

Cell Culture Surfaces: The altered surface chemistry can influence cell attachment, proliferation, and differentiation.

-

Microarray Substrates: Provides a functionalized surface for the immobilization of DNA, proteins, or other probes.

-

Enhanced Adhesion: Can act as an adhesion promoter between the glass substrate and subsequent organic layers or devices.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of silanized glass surfaces. Note that specific values for this compound may vary depending on the exact protocol and substrate used. The data presented here is a compilation from studies on similar organofunctional trimethoxysilanes to provide an illustrative example.

| Parameter | Untreated Glass | Silanized Glass | Characterization Method | Reference |

| Water Contact Angle | < 10° | 30° - 70° | Sessile Drop Goniometry | [1][2] |

| Surface Free Energy | High | Lowered | Contact Angle Measurements | [2] |

Experimental Protocols

A detailed methodology for the surface modification of glass substrates with this compound is provided below. This protocol is a synthesis of best practices described in the literature for similar silanization procedures.[1][2][3][4]

Materials

-

Glass substrates (e.g., microscope slides, coverslips)

-

This compound

-

Anhydrous Toluene (or another suitable anhydrous solvent like acetone)

-

Deionized water

-

Ethanol

-

Acetone

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive)

-

Nitrogen gas (for drying)

-

Oven or hot plate

Protocol 1: Glass Substrate Cleaning (Piranha Solution Method - Use with Extreme Caution)

-

Place the glass substrates in a glass container.

-

Prepare Piranha solution by slowly adding 1 part of hydrogen peroxide (30%) to 3 parts of concentrated sulfuric acid. (Warning: This solution is highly corrosive and exothermic. Always add peroxide to acid. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood).

-

Immerse the glass substrates in the Piranha solution for 30-60 minutes.

-

Carefully remove the substrates and rinse them extensively with deionized water.

-

Rinse the substrates with ethanol and then acetone.

-

Dry the substrates under a stream of nitrogen gas or in an oven at 110°C for at least 1 hour.

-

Store the cleaned substrates in a desiccator until use.

Protocol 2: Silanization Procedure

-

Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under a dry atmosphere (e.g., in a glove box or under a nitrogen blanket).

-

Immerse the cleaned and dried glass substrates in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Alternatively, the reaction time can be shortened by heating the solution to 60-80°C for 30-60 minutes.[1]

-

Remove the substrates from the silane solution.

-

Rinse the substrates with fresh anhydrous toluene to remove any excess, unreacted silane.

-

Rinse the substrates with ethanol and then acetone.

-

Cure the silanized substrates by baking them in an oven at 110°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the glass surface and cross-linking within the silane layer.

-

Allow the substrates to cool to room temperature.

-

The modified substrates are now ready for characterization or use.

Characterization of the Modified Surface

Several techniques can be used to confirm the successful modification of the glass surface:

-

Contact Angle Goniometry: Measures the water contact angle to assess the change in surface hydrophobicity. An increase in the contact angle compared to the clean glass surface indicates successful silanization.

-

X-ray Photoelectron Spectroscopy (XPS): Provides elemental analysis of the surface, confirming the presence of silicon, carbon, and oxygen from the silane layer.[3][5]

-

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can detect the characteristic vibrational bands of the chemical groups present in the silane, such as C-H and C=O stretches.[2][6]

-

Atomic Force Microscopy (AFM): Can be used to evaluate the topography and roughness of the modified surface.[5][6]

Visualizations

Chemical Reaction Pathway

Caption: Chemical pathway of glass silanization.

Experimental Workflow

Caption: Experimental workflow for surface modification.

Logical Relationships in Silanization

Caption: Factors influencing silane layer quality.

References

- 1. researchgate.net [researchgate.net]

- 2. jps.usm.my [jps.usm.my]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and characterization of the solâgel nano-bioactive glasses modiïed by the coupling agent 3-(Trimethoxysilyl) Propyl methacrylate [jame.iut.ac.ir]

Application Notes and Protocols for Silanization with 3-(Trimethoxysilyl)propyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanization is a widely employed surface modification technique used to covalently bond organosilane molecules onto a variety of substrates, most notably glass and silicon-based materials.[1] This process is fundamental for altering the surface properties of materials, such as rendering a hydrophilic surface hydrophobic or introducing specific functional groups for subsequent chemical reactions.[1] In the context of drug development and biomedical research, silanization is a critical step for applications such as immobilizing biomolecules (proteins, DNA), preventing non-specific binding in assays, and promoting cell adhesion to surfaces.[1][2]

The choice of organosilane is dictated by the desired surface functionality. 3-(Trimethoxysilyl)propyl acetate is an alkoxysilane that, upon reaction with a hydroxylated surface, presents an acetate functional group. This acetate moiety can be subsequently hydrolyzed to reveal a hydroxyl group, providing a versatile platform for further surface chemistry. The general mechanism of silanization with alkoxysilanes involves two key steps: hydrolysis of the methoxy groups to form reactive silanols, followed by the condensation of these silanols with the hydroxyl groups present on the substrate surface, forming stable siloxane (Si-O-Si) bonds.[3]

Quantitative Data Summary

| Silane Agent | Substrate | Water Contact Angle (°) | Reference |

| Untreated Glass | Glass | < 10 | [4] |

| 3-Cyanopropyltriethoxysilane | Glass | 55.2 ± 1.7 | [4] |

| 3-Mercaptopropyltrimethoxysilane | Glass | 74.9 ± 2.7 | [4] |

| Trimethoxy(3,3,3-trifluoropropyl)silane | Glass | 96.4 ± 3.2 | [4] |

Experimental Protocols

This section provides a detailed protocol for the silanization of glass or silicon substrates using this compound. The protocol is based on established methods for other alkoxysilanes and should be optimized for specific applications.

Materials and Reagents

-

Glass or silicon substrates (e.g., microscope slides, coverslips)

-

This compound

-

Anhydrous toluene or acetone

-

Ethanol

-

Methanol

-

Detergent

-

Deionized water

-

Nitric acid (5N) or Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Nitrogen gas

Equipment

-

Glass staining jars or beakers

-

Ultrasonic bath

-

Oven

-

Fume hood

-

Magnetic stirrer and stir bar (optional)

Substrate Cleaning and Activation (Hydroxylation)

A pristine, hydroxylated surface is crucial for efficient silanization. Two methods for cleaning and activating glass/silicon surfaces are provided below.

Method A: Acid Cleaning

-

Place the substrates in a glass staining jar.

-

Wash with a laboratory detergent and rinse thoroughly with deionized water.

-

Immerse the substrates in 5N nitric acid and let them stand overnight in a fume hood.[4]

-

Rinse the substrates copiously with deionized water to remove all traces of acid.[4]

-

To further hydrate the surface, place the substrates in boiling deionized water for 6 hours.[4]

-

Dry the substrates in an oven at 110-120°C for at least 1 hour and store in a desiccator until use.

Method B: Piranha Etch (for silicon wafers or robust glass)

-

Place the substrates in a glass container.

-

In a fume hood, carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: This solution is highly exothermic and reactive.

-

Immerse the substrates in the Piranha solution for 30-60 minutes.

-

Carefully remove the substrates and rinse extensively with deionized water.

-

Dry the substrates under a stream of nitrogen and then in an oven at 110-120°C for at least 1 hour.

Silanization Procedure

This procedure should be performed in a fume hood.

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or acetone.[2][4] For example, add 1-2 mL of the silane to 98-99 mL of anhydrous solvent.

-

Immerse the cleaned and activated substrates in the silane solution. Ensure the entire surface is in contact with the solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Alternatively, the reaction can be carried out overnight.[4]

-

Remove the substrates from the silane solution and rinse them with fresh anhydrous toluene or acetone to remove any unreacted silane.[4]

-

Rinse the substrates with ethanol and then deionized water.

-

Cure the silanized substrates by baking them in an oven at 80-120°C for 1-4 hours.[4] This step promotes the formation of stable covalent bonds.

-

Allow the substrates to cool to room temperature before use. The silanized surfaces can be stored in a desiccator.

Signaling Pathways and Experimental Workflows

Silanization Reaction Mechanism

The following diagram illustrates the chemical pathway of silanization on a hydroxylated surface.

Caption: Mechanism of silanization with this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for surface silanization.

Caption: Experimental workflow for surface silanization.

References

Application Notes and Protocols for 3-(Trimethoxysilyl)propyl Acetate as a Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethoxysilyl)propyl acetate is an organofunctional silane coupling agent used to promote adhesion and modify the surface properties of a wide range of materials. Its bifunctional nature allows it to act as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers. This document provides detailed application notes and protocols for its use, with a particular focus on research and drug development applications.

Note on a Common Analogue: Detailed experimental data and protocols for this compound are not as widely published as for its close analogue, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA or γ-MPS). TMSPMA shares the same trimethoxysilyl group for inorganic surface reaction but features a polymerizable methacrylate group instead of an acetate group.[1][2] Due to their structural similarity in the silane functional group, the general principles of hydrolysis, condensation, and surface modification are comparable. Therefore, where specific data for the acetate is unavailable, protocols and data for TMSPMA are provided as a well-documented reference to illustrate the application principles. The primary difference lies in the reactivity of the organic functional group: the methacrylate group of TMSPMA can readily participate in free-radical polymerization, making it a common choice for integration into polymer composites.[1][3]

Mechanism of Action

The efficacy of this compound as a coupling agent is based on a two-step reaction mechanism: hydrolysis and condensation.

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent bonds (e.g., Si-O-Substrate). Additionally, self-condensation between silanol groups can occur, leading to the formation of a cross-linked polysiloxane layer on the surface.

The acetate functional group remains available for further interaction or subsequent modification, although it is less reactive in polymerization reactions compared to the methacrylate group of TMSPMA.

Caption: Mechanism of action for silane coupling agents.

Applications

Surface Modification of Biomaterials

Silanization with this compound can be used to alter the surface properties of biomaterials, such as glass slides, silica nanoparticles, and titanium implants, to improve biocompatibility, control protein adsorption, and facilitate cell attachment. The acetate group provides a terminal functionality that can be further modified if needed.

Nanoparticle Functionalization for Drug Delivery

In drug development, nanoparticles are often functionalized to enhance their stability, biocompatibility, and drug loading capacity.[4] Silane coupling agents can form a stable shell on inorganic nanoparticles (e.g., silica, iron oxide). This shell can then be used to attach targeting ligands or polymers like polyethylene glycol (PEG) to improve circulation time. While less reactive for polymerization, the acetate group on the surface can influence the hydrophilicity and interaction with drug molecules.

Adhesion Promotion in Composites

In materials science, this compound and its analogues are used to improve the adhesion between inorganic fillers and organic polymer matrices.[3][5] This is particularly relevant in the development of durable dental composites and other biomedical devices.[2][3]

Experimental Protocols

The following protocols are primarily based on the well-documented use of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) and can be adapted for this compound, keeping in mind the difference in the organic functional group.

Protocol for Surface Modification of Glass or Silica Substrates

This protocol describes the general procedure for creating a silane layer on a glass or silica surface.

Materials:

-

Glass or silica substrates (e.g., microscope slides, coverslips)

-

This compound or TMSPMA

-

Ethanol or a mixture of ethanol and water (e.g., 95:5 v/v)

-

Acetic acid (optional, for pH adjustment)

-

Acetone

-

Deionized water

-

Nitrogen or argon gas

-

Oven

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrates by sonicating in acetone for 15 minutes, followed by rinsing with deionized water.

-

Further clean the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinse extensively with deionized water and dry under a stream of nitrogen or in an oven at 110°C.

-

-

Silane Solution Preparation:

-

Prepare a 1-2% (v/v) solution of the silane coupling agent in an ethanol/water (95:5 v/v) mixture.

-

For TMSPMA, the pH of the solution can be adjusted to ~4.5 with acetic acid to catalyze hydrolysis.[6]

-

Stir the solution for at least 1 hour to allow for hydrolysis of the methoxy groups to silanols.

-

-

Silanization:

-

Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature or for a shorter duration (e.g., 30 minutes) at an elevated temperature (e.g., 60°C).[7]

-

Alternatively, for vapor-phase deposition, place the substrates in a vacuum chamber with a small container of the silane and heat to 80-100°C for 2-4 hours.

-

-

Rinsing and Curing:

-

Remove the substrates from the silane solution and rinse thoroughly with ethanol to remove any unbound silane.

-

Dry the substrates under a stream of nitrogen.

-

Cure the silane layer by baking the substrates in an oven at 110-120°C for 1 hour. This step promotes the formation of covalent bonds with the surface and cross-linking within the silane layer.

-

-

Storage:

-

Store the modified substrates in a desiccator to prevent moisture absorption.

-

Caption: Experimental workflow for surface modification.

Protocol for Functionalization of Silica Nanoparticles

This protocol details the functionalization of silica nanoparticles, a common strategy in creating nanocarriers for drug delivery.

Materials:

-

Silica nanoparticles

-

This compound or TMSPMA

-

Anhydrous toluene or ethanol

-

Ammonium hydroxide (for base catalysis, optional)

Procedure:

-

Nanoparticle Dispersion:

-

Disperse the silica nanoparticles in anhydrous toluene or ethanol to a concentration of 5-10 mg/mL.

-

Sonicate the suspension for 15-30 minutes to ensure deagglomeration.

-

-

Silanization Reaction:

-

Add the silane coupling agent to the nanoparticle suspension. The amount of silane can be varied, but a common starting point is a 1:1 weight ratio of silane to nanoparticles.[8]

-

For base-catalyzed reactions, a small amount of ammonium hydroxide can be added.

-

Stir the reaction mixture vigorously at room temperature for 24 hours or at an elevated temperature (e.g., 75°C) for a shorter period (e.g., 4-6 hours) under a nitrogen or argon atmosphere.[8]

-

-

Purification:

-

Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).

-

Remove the supernatant containing unreacted silane.

-

Redisperse the nanoparticle pellet in fresh solvent (toluene or ethanol) and sonicate briefly.

-

Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of unbound silane.[8]

-

-

Drying and Storage:

-

After the final wash, dry the functionalized nanoparticles in a vacuum oven at 60°C overnight.

-

Store the dried nanoparticles in a desiccator.

-

Data Presentation

The following tables summarize quantitative data typically obtained from surface modification experiments using silane coupling agents, primarily TMSPMA, due to the availability of published data.

Table 1: Effect of TMSPMA Concentration on Mechanical Properties of PMMA/Hydroxyapatite Composites[9]

| TMSPMA Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| 0 | 85.3 ± 2.5 | 2.6 ± 0.1 |

| 2 | 92.1 ± 3.1 | 2.8 ± 0.2 |

| 4 | 98.7 ± 2.8 | 3.1 ± 0.1 |

| 6 | 105.4 ± 3.5 | 3.4 ± 0.2 |

| 8 | 95.2 ± 3.0 | 3.2 ± 0.1 |

Table 2: Surface Characterization Before and After Silanization

| Parameter | Untreated Surface | Silane-Treated Surface | Reference |

| Water Contact Angle | |||

| Glass | < 10° | 60-70° | General observation |

| Zeolite | Hydrophilic | More hydrophobic | [9] |

| Zeta Potential (pH 7) | |||

| Silica Nanoparticles | -30 to -50 mV | -15 to -25 mV | [10] |

| Zeolite | -24.4 mV | -7.23 mV (in Toluene) | [9] |

Applications in Drug Development